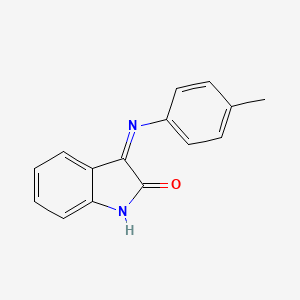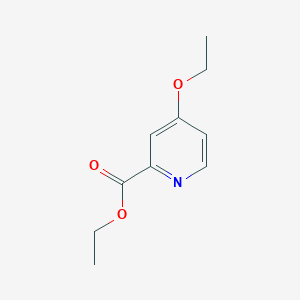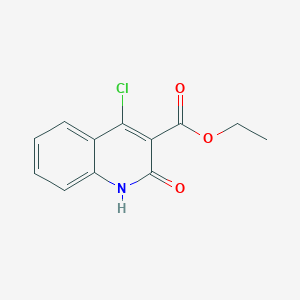
Ethyl 5-cyclopropylisoxazole-4-carboxylate
概要
説明
Ethyl 5-cyclopropylisoxazole-4-carboxylate (ECIC) is a cyclic organic compound belonging to the family of isoxazoles. It is a colorless, crystalline solid with a melting point of approximately 72°C. ECIC is a versatile and important organic compound that has been widely used in organic synthesis and scientific research. It is a common reagent used in organic synthesis and has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
Synthesis and Chemical Transformations
Ethyl 5-cyclopropylisoxazole-4-carboxylate is utilized in the synthesis of a variety of heterocyclic compounds due to its chemical versatility. A study by Laroum et al. (2019) discusses the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, highlighting the significant biological and medicinal properties of isoxazolone derivatives. These compounds serve as excellent intermediates for creating numerous heterocycles and undergo several chemical transformations. The research outlines a method involving a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions, demonstrating the compound's utility in organic synthesis and its potential applications in developing pharmacologically active molecules (Laroum et al., 2019).
Role in Ethylene Perception and Plant Biology
Research on 1-methylcyclopropene (1-MCP), a compound related to this compound in terms of structural motifs involving cyclopropyl groups, has shed light on the role of ethylene in ripening and senescence of fruits and vegetables. Watkins (2006) reviews the effects of 1-MCP on various fruits, illustrating the broad range of responses and potential commercial benefits of manipulating ethylene perception for quality maintenance. This indicates the importance of cyclopropyl-containing compounds in agricultural research and their potential applications in enhancing food preservation and storage (Watkins, 2006).
Implications in Material Science
In material science, the chemical properties of compounds like this compound are explored for the development of new materials. For instance, Tsuda, Stafford, and Hussey (2017) review advancements in electrochemical technology using room-temperature haloaluminate ionic liquids, which could parallel the applications of this compound in the synthesis of novel materials. These ionic liquids, known for their ability to dissolve a wide range of substances including biopolymers, highlight the potential of structurally similar compounds in creating innovative materials with diverse applications (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
将来の方向性
Isoxazole and its derivatives have been found to exhibit a wide range of biological activities, making them significant in the field of drug discovery . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
作用機序
Target of Action
Isoxazole derivatives have been known to exhibit a wide spectrum of biological activities, suggesting they interact with multiple targets .
Mode of Action
The biological activity of isoxazole derivatives is often attributed to their ability to bind to various biological targets based on their chemical diversity . The substitution of various groups on the isoxazole ring has been found to impart different activities .
Biochemical Pathways
Isoxazole derivatives have been reported to exhibit a range of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
特性
IUPAC Name |
ethyl 5-cyclopropyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-10-13-8(7)6-3-4-6/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGQYPDYHCTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
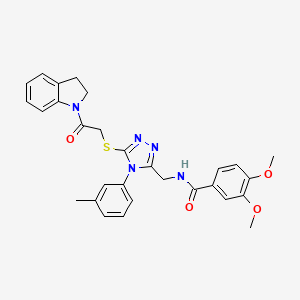

![Ethyl 8-[3-(morpholin-4-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B3020953.png)
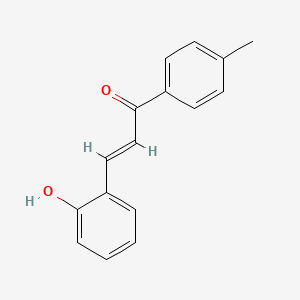

![Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3020959.png)
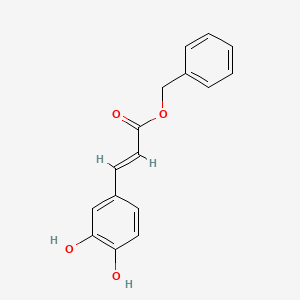

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3020963.png)
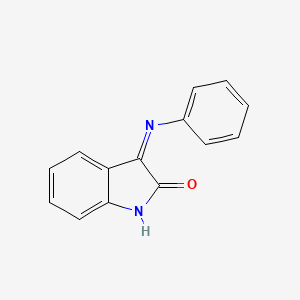
![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3020967.png)
